molecular formula C7H3BrF3N3 B8808880 3-Bromo-6-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

3-Bromo-6-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

Cat. No. B8808880
M. Wt: 266.02 g/mol
InChI Key: LLECIVKPVYBJJP-UHFFFAOYSA-N
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Patent
US08946237B2

Procedure details

3-Amino-4-bromopyrazole (4.29, 26.5 mmol) and 2-(trifluoromethyl)-1,3-bis(dimethylamino)trimethinium hexafluorophosphate (9.00 g, 26.5 mmol) were dissolved in ethanol (52.9 mL) and acetic acid (35.3 mL) and the reaction heated to 70° C. for 16 h. The solution was cooled to room temperature and concentrated. The residue was filtered through a fritted funnel, the precipitate washed with water, and dried under reduced pressure to afford the title compound (6.22 g, 23.4 mmol). LRMS (APCI) calc'd for (C7H3BrF3N3) [M+H]+, 266.0; found 265.9. 1H NMR (CDCl3, 500 MHz) δ 8.96 (d, J=1.1, 2.1, 1H), 8.71 (d, J=2.1, 1H), 8.28 (s, 1H).
Quantity
26.5 mmol
Type
reactant
Reaction Step One
Quantity
52.9 mL
Type
solvent
Reaction Step One
Quantity
35.3 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:6]([Br:7])=[CH:5][NH:4][N:3]=1.CN(/[CH:11]=[C:12](/[C:17]([F:20])([F:19])[F:18])\[CH:13]=[N+](C)C)C.F[P-](F)(F)(F)(F)F.C(O)(=O)C>C(O)C>[Br:7][C:6]1[CH:5]=[N:4][N:3]2[CH:13]=[C:12]([C:17]([F:20])([F:19])[F:18])[CH:11]=[N:1][C:2]=12 |f:1.2|

Inputs

Step One
Name
Quantity
26.5 mmol
Type
reactant
Smiles
NC1=NNC=C1Br
Name
Quantity
9 g
Type
reactant
Smiles
CN(C)/C=C(\C=[N+](C)C)/C(F)(F)F.F[P-](F)(F)(F)(F)F
Name
Quantity
52.9 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
35.3 mL
Type
reactant
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated
FILTRATION
Type
FILTRATION
Details
The residue was filtered through a fritted funnel
WASH
Type
WASH
Details
the precipitate washed with water
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=NN2C1N=CC(=C2)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: AMOUNT 23.4 mmol
AMOUNT: MASS 6.22 g
YIELD: CALCULATEDPERCENTYIELD 88.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.